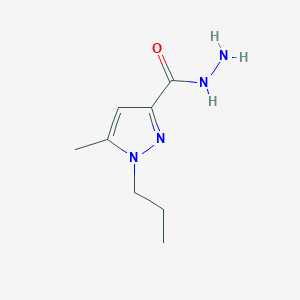
(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
“(2-chloropyridin-3-yl)methanamine” is a compound that belongs to the class of organic molecules known as aminopyridines. It’s also known as 2-Chloro-3-pyridinylmethanamine .
Synthesis Analysis
A green one-pot synthetic protocol method for 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives from 2-chloropyridin-3-amine and tert-butyl substituted carbamates by using bis(trimethylaluminum)-1,4-diazabicyclo[2,2,2]octane (DABAL-Me3) under microwave irradiation has been developed .Molecular Structure Analysis
The molecular formula of “(2-chloropyridin-3-yl)methanamine” is C6H7ClN2 .Physical And Chemical Properties Analysis
“(2-chloropyridin-3-yl)methanamine” has a molecular weight of 142.586 g/mol. It has a density of 1.2±0.1 g/cm3, a boiling point of 254.2±25.0 °C at 760 mmHg, and a melting point of 28-34 °C .Scientific Research Applications
Synthesis and Characterization
- Compounds containing the 6-chloropyridin-3-yl methyl moiety, including triazolothiadiazines and triazolothiadiazoles, have been synthesized and characterized for their antibacterial and insecticidal activities. Elemental analysis, IR, 1H NMR, and mass spectral data were used for characterization (Holla et al., 2006).
- N,N-Dibenzyl derivatives of similar compounds have been synthesized, with structural establishment through NMR spectroscopy and Elemental Analysis (Younas, Abdelilah, Anouar, 2014).
Catalytic Activity
- Novel ruthenium complexes bearing tridentate ligands, including derivatives of the 1H-1,2,3-triazol-4-yl moiety, were synthesized. These complexes exhibited excellent activity and selectivity in the hydrogenation of ketones and aldehydes, highlighting their potential as catalysts in organic synthesis (Sole et al., 2019).
Biological Activity
- A series of triazolo[4,5-d]pyrimidin-7-imines with the chloropyridin-3-yl methyl moiety displayed moderate to weak fungicidal and insecticidal activities, emphasizing the potential of these compounds in agricultural applications (Chen & Shi, 2008).
- Schiff bases of 3-aminomethyl pyridine, including derivatives with the pyridin-3-yl moiety, showed significant anticonvulsant activity, offering insights into the development of new therapeutic agents (Pandey & Srivastava, 2011).
Safety and Hazards
properties
IUPAC Name |
[1-(2-chloropyridin-3-yl)-5-methyltriazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c1-6-7(5-11)13-14-15(6)8-3-2-4-12-9(8)10/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLOZFMZEXXWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)


![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1472953.png)

![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)


![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)

![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)
![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)